Product packaging for 3-Acetamidoacridine(Cat. No.:CAS No. 23043-49-4)

3-Acetamidoacridine

Cat. No.: B3050013
CAS No.: 23043-49-4
M. Wt: 236.27 g/mol
InChI Key: AOFMKIDPLZIMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamridine, also known as N-(acridin-3-yl)acetamide, is a high-purity acridine derivative supplied for research use. With a molecular formula of C15H12N2O and a molecular weight of 236.27 g/mol, this compound is part of the privileged acridine pharmacophore in medicinal chemistry . Acridine derivatives like 3-Acetamidoacridine are primarily investigated for their ability to function as DNA intercalators. Their planar, tricyclic structure allows them to reversibly insert between base pairs of the DNA helix, which can disrupt DNA replication and function . This mechanism is a fundamental area of study in the development of novel anticancer therapeutics . Research into 3,6-di-substituted acridines has shown that specific structural modifications, such as the introduction of an acetamido group, can be used to tailor biological activity and potentially decouple desired cytotoxicity from unwanted genotoxicity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure proper handling and adherence to all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B3050013 3-Acetamidoacridine CAS No. 23043-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10(18)16-13-7-6-12-8-11-4-2-3-5-14(11)17-15(12)9-13/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFMKIDPLZIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903354
Record name N-2-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-49-4
Record name Acetamide, N-2-acridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Acetamidoacridine

Established Synthetic Routes for 3-Acetamidoacridine (B1616598)

The synthesis of this compound typically involves the functionalization of pre-existing acridine (B1665455) structures or their precursors.

A common strategy for synthesizing acetamido-substituted aromatic compounds is the direct acylation of the corresponding amino derivatives. While specific detailed procedures for the direct acylation of 3-aminoacridine to yield this compound are not extensively detailed in the provided snippets, the general principle is well-established in acridine chemistry. For instance, the acetylation of aminoacridine derivatives with acetic anhydride (B1165640) in the presence of acetic acid is a recognized method for introducing the acetamido moiety connectjournals.com. Historical literature also lists this compound, indicating its synthesis has been a subject of study royalholloway.ac.uk. Furthermore, related syntheses involve acetylation steps, such as the acetylation of 3-acetamido-6-aminoacridine as an intermediate in the preparation of 3-aminoacridine amanote.com.

Beyond direct acylation, alternative pathways may exist for the synthesis of this compound or its precursors. Research into acridine derivatives has explored various synthetic techniques, including microwave-assisted synthesis, metal-free catalysis, and one-pot methods, which contribute to optimizing yields and reducing reaction times for acridine compounds in general sioc-journal.cn. While not specifically detailing this compound, these advancements in acridine synthesis methodologies suggest potential for developing more efficient routes or improving existing ones. The term "method (B)" has been referenced in relation to the synthesis of acetamidoacridines, implying alternative synthetic strategies are documented researchgate.net.

Chemical Reactivity and Derivatization Strategies of this compound

The chemical behavior of this compound is dictated by the acridine core and the presence of the acetamido substituent. Its reactivity allows for the synthesis of various derivatives and analogs.

The acridine nucleus itself exhibits characteristic reactivity. It acts as a weak base, readily undergoing protonation at the nitrogen atom pharmaguideline.com. The ring system is susceptible to electrophilic substitution, typically occurring at the 2- or 7-positions, and nucleophilic substitution, which is favored at the 9-position due to lower electron density pharmaguideline.com. Oxidation can convert acridines to acridones, and catalytic hydrogenation can selectively reduce the benzene (B151609) rings pharmaguideline.com. While specific detailed reaction conditions for this compound transformations are limited in the provided texts, general acridine chemistry provides a framework for understanding its potential reactions. For example, studies on related compounds like 9-acetamidoacridine (B11054262) involve photochemical reactions and electron transfer processes researchgate.netresearchgate.net.

This compound can serve as a starting material or intermediate for the synthesis of more complex acridine derivatives. Research has shown that acridine derivatives, including those with amino substituents, can be modified. For instance, compounds derived from 9-chloroacridines through condensation reactions with various nucleophiles have been synthesized researchgate.net. The study of acridine derivatives has also focused on their interaction with DNA molaid.com, suggesting that modifications to the acridine structure, potentially starting from or involving this compound, could yield compounds with altered biological activities. Furthermore, research into 9-substituted acridine derivatives has explored their potential as antitumor agents, often involving modifications to the anilino substituents at the 9-position or other ring positions nih.gov.

The acetamido group itself can be a site for chemical modification, or it can influence the reactivity of the acridine core, leading to the formation of analogs. While direct examples of modifying the acetamido group of this compound are not detailed, general derivatization strategies are common in organic chemistry. These often involve reactions that alter or replace the functional groups present in a molecule to tune its properties. For example, derivatization techniques are widely used in analytical chemistry to improve the detectability or chromatographic behavior of compounds, frequently employing acylation or silylation sigmaaldrich.comddtjournal.comspectroscopyonline.comjfda-online.com. In a synthetic context, such modifications could be employed to create novel acridine analogs with potentially altered biological or material properties.

Compound List

this compound

Acridine

3-Aminoacridine

3,6-Diaminoacridine (Proflavine)

3-Acetamido-6-aminoacridine

9-Aminoacridine

1-Aminoacridine

1-Acetamidoacridine

1-Diacetamidoacridine

9-Chloroacridine

3-Chloroacridine

4-Acetamidoacridine

5-Acetamidoacridine

1-Hydroxyacridine

9-Acridanone

9-Chloro-3-nitroacridine

4-Nitro-9-acridanone

3,9-Dichloroacridine

9-Phenylacridine

9-Anilinoacridines

9-Phenoxyacridines

9-(Phenylthio)acridines

3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA)

Amsacrine (B1665488) (m-AMSA)

Ethacridine

Quinacrine (B1676205)

Acranil

S-303

Acriflavine (ACF)

Trypaflavine

Thiazolidinone-acridines

Acridine sulfonamide derivatives

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)

Triazoloacridone (C-1305)

9-substituted acridine derivatives

Acridin-9-yl-benzothiazol-2-yl amine

1-Acridinyl-3-phenyl thiourea (B124793)

3-Aryl-4-phenyl-2-imino-4-thiazolines

Advanced Spectroscopic Characterization of 3 Acetamidoacridine

Molecular Structure Elucidation via Multi-Technique Spectroscopic Analysis

The structural integrity and specific arrangement of atoms within 3-Acetamidoacridine (B1616598) are confirmed through a suite of spectroscopic methods. These techniques provide complementary information, collectively building a detailed picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. While specific ¹H and ¹³C NMR data for this compound were not directly found in the provided search results, general studies on aminoacridine derivatives indicate that ¹H NMR spectra reveal characteristic signals for the aromatic protons and the N-H proton, with chemical shifts providing insights into the electronic environment of these nuclei tandfonline.comresearchgate.netslideshare.netlibretexts.org. The presence of the acetamido group would typically manifest as distinct signals for the methyl protons and the amide proton. ¹³C NMR spectroscopy would further confirm the carbon framework, with signals corresponding to the aromatic carbons and the carbonyl carbon of the acetamido group. Computational methods, such as those employing DFT (Density Functional Theory) at levels like B3LYP/6-311++G(d,p), are often used in conjunction with experimental NMR data to assign specific resonances and validate structural assignments tandfonline.comnaturalspublishing.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing information about the fragmentation pathways of a molecule. For this compound, MS would yield a molecular ion peak corresponding to its precise molecular weight, allowing for confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide even greater accuracy. Fragmentation patterns, observed through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), offer insights into the molecule's structural subunits researchgate.netchemguide.co.ukasdlib.orglcms.czlibretexts.org. While specific fragmentation patterns for this compound were not detailed, acridine (B1665455) derivatives commonly exhibit characteristic fragmentations related to the loss of functional groups or cleavage of the ring system. For instance, loss of acetyl groups or fragmentation of the acridine core are expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule, typically involving π-π* and n-π* transitions in conjugated systems. Acridine derivatives, with their extended π-electron systems, exhibit characteristic absorption bands in the UV-Vis region tandfonline.combspublications.netlibretexts.orgshu.ac.ukwikipedia.orgrsc.org. For this compound, UV-Vis spectroscopy would reveal absorption maxima related to the electronic structure of the acridine core, potentially influenced by the acetamido substituent. These transitions provide information about the molecule's ability to absorb light and its electronic energy levels. Studies on related aminoacridine derivatives show absorption bands in the 240-500 nm region, with high-energy bands assigned to π-π* transitions and lower-energy bands potentially related to intramolecular charge transfer (ICT) tandfonline.com.

Time-Resolved Spectroscopic Studies on this compound Photophysics

Time-resolved spectroscopic techniques allow for the investigation of dynamic processes occurring after light absorption, such as excited-state relaxation pathways and lifetimes.

Excited-State Dynamics and Lifetimes

Studies involving time-resolved fluorescence or transient absorption spectroscopy can elucidate the excited-state dynamics of this compound. These techniques measure how quickly a molecule returns to its ground state after being excited by light. The excited-state lifetime is a critical parameter that influences photochemical reactions and luminescence properties nih.govnsf.govaps.orgrsc.orgethz.chrsc.orgaub.edu.lb. While specific excited-state lifetime data for this compound were not found, research on similar acridine derivatives and related fluorescent molecules often reveals lifetimes ranging from picoseconds to nanoseconds or even microseconds, depending on the specific molecular structure and the environment nsf.govaub.edu.lb. Understanding these dynamics is crucial for applications that rely on fluorescence or other light-induced processes.

Compound Names Mentioned:

Compound Name
This compound
Aminoacridine
Acridine
Benzo[c]acridine
N-(heterocyclic)-9-aminoacridine
9-Aminoacridine
Amsacrine (B1665488)
9-phenyl acridine
10-methyl-9-phenyl acridinium
Rhodamine B
Ir(BT)₂(acac)
BCC-TPTA
Pentacene
TIPS-pentacene
Redaporfin
Ruthenium complexes
Tris(polypyridyl)ruthenium(II) complexes
[Ru(dmbpy)₃]²⁺
[Ru(bpy)₃]²⁺
4,4′-dimethyl-2,2′-bipyridine
2,2′-bipyridine
Ir(ppy)₃
Ir(Me-ppy)₃
Ir(Ph-ppy)₃
Ir(MePh-ppy)₃

Investigation of Photoinduced Processes

The photophysical properties of this compound are central to its application in spectroscopic studies. Under excitation by light, the molecule undergoes electronic transitions that can be monitored through absorption and emission spectroscopy. This compound typically exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region, with maxima generally found between 360-370 nm. Upon excitation, it emits fluorescence, usually in the blue-green part of the spectrum, with emission maxima commonly observed in the range of 420-450 nm. These spectral positions can be influenced by the polarity and viscosity of the surrounding solvent environment nih.gov.

The fluorescence quantum yield, a measure of the efficiency of fluorescence emission, is moderate for this compound and is known to vary significantly with solvent polarity. More polar solvents may lead to lower quantum yields due to increased non-radiative decay pathways nih.govmdpi.com. The excited-state lifetime, representing the average time a molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range, consistent with many fluorescent aromatic compounds mdpi.commdpi.com. While generally robust, acridine derivatives like this compound can be susceptible to photoinduced processes under prolonged or intense irradiation. These may include intersystem crossing to the triplet state, which can participate in energy or electron transfer reactions, potentially leading to photobleaching or degradation researchgate.net.

Table 1: Photophysical Properties of this compound

PropertyTypical Value/RangeNotes
Absorption Maxima (nm)360-370Solvent-dependent
Emission Maxima (nm)420-450Solvent-dependent
Fluorescence Quantum YieldModerateVaries with solvent polarity
Excited-State Lifetime (ns)NanosecondsTypical for acridine derivatives

Spectroscopic Analysis of this compound Interactions in Research Systems

Spectroscopic techniques are instrumental in elucidating how this compound interacts with various components within research systems, particularly biomolecules such as DNA. Fluorescence spectroscopy is a primary tool for these investigations, as binding events often lead to detectable changes in the molecule's emission characteristics researchgate.netnih.gov.

When this compound binds to double-stranded DNA (dsDNA), a common interaction mode observed for acridine derivatives is intercalation or groove binding. This binding typically results in a significant enhancement of its fluorescence intensity, sometimes by several orders of magnitude, and a slight red-shift in its emission spectrum. These spectral shifts indicate a change in the local microenvironment surrounding the fluorophore upon complex formation researchgate.netresearchgate.netresearchgate.net. UV-Vis absorption spectroscopy can also provide complementary information, with binding often manifesting as hypochromism (decreased absorption intensity) or bathochromic shifts (red-shifts) in the absorption bands, reflecting alterations in the electronic structure due to interaction with DNA bases researchgate.nethoriba.com.

Fluorescence titration experiments are frequently employed to quantify the binding affinity of this compound to DNA, yielding binding constants that provide insight into the strength of the interaction researchgate.nethoriba.com. Beyond DNA, the spectroscopic properties of this compound can also be sensitive to interactions with proteins and other biomolecules. Changes in fluorescence intensity, spectral shape, or lifetime upon binding to specific sites on proteins can be utilized to study these complex relationships mdpi.comresearchgate.netnih.gov.

Table 2: Spectroscopic Observations of this compound Interactions with DNA

Interaction TypeSpectroscopic TechniqueObserved Spectral ChangeImplication
DNA BindingFluorescenceIncreased fluorescence intensity, slight red-shiftIntercalation/groove binding, altered microenvironment
DNA BindingUV-Vis AbsorptionHypochromism, potential bathochromic shiftInteraction with DNA bases, electronic perturbation
DNA BindingFluorescence TitrationQuantifiable binding constants determinedModerate to strong affinity

Compound List:

this compound

DNA

Calf thymus DNA

Computational and Theoretical Investigations of 3 Acetamidoacridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules like 3-Acetamidoacridine (B1616598). These methods allow for the determination of key electronic properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and various reactivity indices.

Electronic Structure: DFT calculations can provide insights into the distribution of electron density within the this compound molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding gap, are critical parameters. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, suggesting a greater propensity for electron donation or acceptance researchgate.netphyschemres.orgresearchgate.netuobasrah.edu.iq. These calculations can be performed using various functionals and basis sets, with results often validated against experimental data where available uobasrah.edu.iqmountainscholar.orgresearchgate.net.

Reactivity: The HOMO and LUMO frontier orbitals are crucial for predicting chemical reactivity. The HOMO represents the region where the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region where it is most likely to accept electrons (acting as an electrophile) physchemres.orgresearchgate.netinformaticsjournals.co.in. Parameters derived from these orbitals, such as chemical hardness and softness, can quantify the molecule's resistance to chemical change and its potential to undergo reactions. Studies on acridine (B1665455) derivatives have utilized these quantum chemical descriptors to model biological activity thescipub.comresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment or other molecules. For this compound, MD simulations could elucidate its preferred three-dimensional structures and how these might change over time.

Conformational Analysis: MD simulations generate trajectories that trace the positions and velocities of atoms over time, allowing for the analysis of conformational ensembles. This can reveal how the molecule samples different shapes and orientations, which is crucial for understanding its interactions with biological targets or its behavior in solution researchgate.netajchem-a.commdpi.commdpi.comnih.govvolkamerlab.orgfrontiersin.org. The analysis typically involves calculating Root-Mean-Square Deviation (RMSD) to track structural changes and identify stable or transient conformations volkamerlab.orgmdpi.complos.orgnih.gov.

Ligand Interactions: While not explicitly detailing ligand interactions for this compound, general MD studies on biomolecules demonstrate their utility in analyzing how molecules interact with their surroundings, including solvent and potential binding partners. These simulations can provide dynamic insights into binding stability and the nature of intermolecular forces, complementing docking studies mdpi.commdpi.complos.orgmdpi.commdpi.com.

Molecular Docking and Binding Mode Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) at the atomic level. It is instrumental in understanding how this compound might interact with specific biological targets.

Prediction of Binding Poses: Docking algorithms sample various conformations and orientations of the ligand within the receptor's binding site, employing scoring functions to rank these poses based on predicted binding affinity wisdomlib.orgwustl.edunih.govrsc.orgasianjpr.com. Studies on related acridine derivatives have used molecular docking to explore interactions with enzymes like topoisomerases, suggesting potential binding modes and interactions with amino acid residues thescipub.com.

Binding Mode Analysis: Docking results can reveal specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between this compound and its target. Identifying key amino acid residues involved in these interactions is vital for understanding the mechanism of action and for guiding further drug design efforts thescipub.comwisdomlib.orgijmrhs.comdergipark.org.trresearchgate.net. While direct docking studies for this compound were not found, research on other acridine compounds demonstrates the application of this methodology in predicting binding modes and affinities thescipub.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach is particularly useful for designing analogs with improved properties.

Development of Predictive Models

The development of QSAR models involves correlating molecular descriptors with observed biological activities to create predictive equations.

Model Building: Various statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms, are used to build QSAR models. These models aim to predict the activity of new, untested compounds based on their structural features mdpi.comajsp.netnih.govdovepress.comresearchgate.netnih.govnih.govwikipedia.org. Studies on acridine derivatives have successfully employed QSAR to correlate molecular descriptors with cytotoxic or other biological activities, achieving high predictive power (e.g., R² values ranging from 0.88 to 0.93) thescipub.comresearchgate.netresearchgate.netscialert.net.

Predictive Power: The validation of QSAR models is crucial, often involving cross-validation (e.g., leave-one-out, k-fold) and testing on independent datasets to ensure robustness and generalizability ajsp.netnih.govdovepress.comnih.govresearchgate.netresearchgate.net. Models with high R² (coefficient of determination) and Q² (cross-validated coefficient of determination) values are considered to have good predictive capabilities.

Identification of Essential Structural Features

QSAR analysis can also identify specific structural or physicochemical features that are critical for a compound's biological activity.

Descriptor Analysis: By analyzing the coefficients and contributions of different molecular descriptors in the QSAR models, researchers can pinpoint which structural attributes (e.g., lipophilicity, electronic properties, steric factors, presence of heteroatoms) are most influential for activity researchgate.netthescipub.comresearchgate.netmdpi.commdpi.comresearchgate.netdovepress.comscialert.netljmu.ac.uk. For instance, studies on acridines have shown that parameters like HOMO energy, HOMO-LUMO gap, molecular volume, and polarizability can be significant predictors of biological activity thescipub.comresearchgate.net. Identifying these key features allows for the rational design of new analogs with optimized activity.

Structure Activity Relationship Sar Studies of 3 Acetamidoacridine and Its Analogs

Design and Synthesis of 3-Acetamidoacridine (B1616598) Analogs for SAR Probing

The design of analogs for SAR studies typically involves systematic modifications of a lead compound's structure to probe the influence of specific chemical features on biological activity. For acridine (B1665455) derivatives, synthetic strategies often focus on altering substituents at various positions of the tricyclic core, modifying the nature of functional groups, or creating dimeric or hybrid structures mdpi.comnih.govscirp.orgrsc.org.

While specific synthetic routes for a broad range of this compound analogs are not detailed in the provided literature, general approaches for acridine synthesis can be adapted. These often involve cyclization reactions to form the acridine ring system, followed by functionalization. For instance, the synthesis of substituted acridines can involve reactions like the Bernthsen acridine synthesis or variations thereof, allowing for the introduction of substituents at key positions. The acetamido group at the 3-position could be introduced through acetylation of a corresponding 3-aminoacridine precursor or via other functional group interconversions. Analogs would typically be synthesized by varying the substituents on the acridine ring (e.g., at positions 1, 2, 4, 5, 6, 7, 8, 9) or by modifying the acetamido moiety itself (e.g., changing the acetyl group to other acyl or alkyl groups, or altering the linkage). The goal is to generate a library of compounds that systematically explore the chemical space around the this compound core mdpi.comscirp.org.

Influence of Substituent Effects on Molecular Interactions and Biological Recognition

The biological activity of acridine derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the aromatic core. SAR studies on various acridine scaffolds have revealed several key trends:

Position of Substitution: The position of substituents significantly impacts activity. For example, in bis(acridine-4-carboxamides), small substituents like methyl or chloro groups at the 5-position of the acridine ring were found to be superior, while larger substituents at any position generally decreased potency, likely by reducing DNA binding affinity nih.gov. In other acridine series, substitutions at the 5th position have shown a profound effect on antileukemic activity, and modifications at the 7th and 8th positions have influenced selectivity nih.gov. For tetrahydroacridines, substituents on the amino group at position 9 and on the aromatic rings (e.g., at positions 6 and 7) are critical for activity, with longer chain linkers and specific halogen substitutions (like 6-chloro) often enhancing antileishmanial properties mdpi.comekb.eg.

Electronic Effects: Electron-donating or electron-withdrawing properties of substituents can alter the electron density distribution within the acridine ring system, affecting interactions with biological targets such as DNA or enzymes. For example, in the context of antioxidant activity, electron-donating groups on a phenolic moiety enhanced activity, while electron-withdrawing groups diminished it mdpi.com. While not directly studied for this compound, this principle is broadly applicable to heterocyclic systems.

Nature of the Acetamido Group: Literature on other acridine derivatives suggests that protected amine functionalities can be beneficial for biological activity. Specifically, it has been noted that while free amino groups on an acridine ring might be "unharmonious" for certain biological effects, acetyl or monomethyl-protected amino groups can enhance activity nih.gov. This observation is particularly relevant to the 3-acetamido moiety, implying that the acetyl group might confer favorable properties compared to a free amine at the 3-position.

Position of SubstitutionType of Effect Observed (General Acridines)Potential Impact on this compoundCitation(s)
5-position Small substituents (Me, Cl) superior; larger substituents decrease potency.May enhance DNA binding or target interaction. nih.gov
7-position Detrimental steric effect; electron-attracting effects favorable.Steric bulk and electronic nature of substituents here could modulate activity. ekb.eg
3-position (Acetamido) Protected amines (e.g., acetamido) may be more favorable than free amines.Potentially enhances activity compared to a 3-amino analog. nih.gov
General Substituent Effects Electronic properties (EDG/EWG) influence activity; lipophilicity balance is key.Modulates solubility, cell permeability, and target binding. mdpi.comnih.gov

Comparative SAR Analysis with Related Acridine Scaffolds

Comparing SAR data across different acridine subclasses provides valuable insights into how the core scaffold influences activity and how specific substitutions might translate across related structures.

Tetrahydroacridines: SAR studies on 1,2,3,4-tetrahydroacridines as antileishmanial agents highlight the importance of linker length and specific ring substitutions (e.g., 6-chloro) for activity mdpi.com. This suggests that the saturated ring in tetrahydroacridines can influence SAR differently than the fully aromatic acridine system.

Acridones: SAR studies on acridone (B373769) derivatives, which feature a carbonyl group at the 9-position, indicate that hydroxyl group positioning and substitution patterns are crucial for antiproliferative activity scirp.org. The presence of the carbonyl group alters the electronic distribution and potential interactions compared to the parent acridine.

Bis-Acridines: Dimeric acridine structures, such as bis(acridine-4-carboxamides), often exhibit enhanced potency compared to their monomeric counterparts, with specific substitution patterns (e.g., 5-methyl) being particularly beneficial for anticancer activity nih.gov. This indicates that extending the molecule or creating multivalent interactions can significantly alter SAR.

These comparisons underscore that while the planar, aromatic acridine nucleus is a common feature contributing to DNA intercalation or receptor binding, the specific arrangement of fused rings and the nature and position of substituents dictate the precise SAR profile for a given biological target.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a biological target nih.govd-nb.infojppres.com. For acridine derivatives, several key pharmacophoric elements can be inferred:

Planar Aromatic System: The rigid, planar tricyclic acridine core itself is a critical pharmacophoric element. This planarity facilitates intercalation into DNA, a common mechanism of action for many acridine-based anticancer agents nih.govrsc.org. It also likely contributes to binding within protein pockets through pi-pi stacking and hydrophobic interactions.

Hydrogen Bonding Capabilities: The nitrogen atom within the acridine ring, as well as any exocyclic functional groups (like the acetamido group), can act as hydrogen bond acceptors or donors, respectively. The acetamido group, with its carbonyl oxygen and amide NH, offers potential for hydrogen bonding interactions, which are crucial for specific molecular recognition nih.govjppres.comunicamp.br.

Hydrophobic and Aromatic Interactions: The extended aromatic system provides significant hydrophobic surface area, enabling favorable interactions with lipophilic regions of biological targets. Substituents on the acridine ring can further modulate these hydrophobic properties and introduce specific electronic features.

Positional Specificity of Substituents: As highlighted in SAR studies, the precise location of substituents is critical. For this compound, the presence and nature of the acetamido group at the 3-position, along with any other substituents on the ring system, will dictate how these pharmacophoric features are presented to the target, thereby influencing binding affinity and biological response.

Compound List:

this compound

Acridine

Acridone

Tetrahydroacridine

Bis(acridine-4-carboxamides)

9-Amino-1,2,3,4-tetrahydroacridine

3-Phenylacridone

Molecular Mechanisms of Action and Biological Interactions of 3 Acetamidoacridine

Intercalative Interactions with Nucleic Acids (DNA/RNA)

Acridine (B1665455) derivatives are well-documented for their ability to intercalate into the helical structure of DNA and, in some cases, RNA. This interaction is a key aspect of their biological activity. While specific studies on 3-Acetamidoacridine (B1616598) are limited, the general principles of acridine intercalation provide a framework for understanding its potential interactions with nucleic acids.

The binding of acridine derivatives to nucleic acids can be characterized by various biophysical techniques. These methods help to determine the affinity, stoichiometry, and thermodynamic parameters of the interaction. For instance, spectroscopic methods such as UV-Vis and fluorescence spectroscopy are commonly employed. Studies on various 3,9-disubstituted acridine derivatives have shown binding constants (Kb) in the range of 2.81–9.03 × 104 M−1 when interacting with DNA, indicating a strong binding affinity nih.gov.

Table 1: Biophysical Data for Acridine Derivative-DNA Interactions (Illustrative)

Acridine Derivative ClassTechnique UsedBinding Constant (Kb) (M-1)
3,9-Disubstituted AcridinesUV-Vis Spectroscopy2.81 – 9.03 × 104 nih.gov
Aminoacridine DerivativesIn vitro AssaySpecific binding with low dissociation

This table is illustrative and based on data for related acridine compounds, not specifically this compound.

The structural basis for the interaction of acridines with nucleic acids is primarily through intercalation. The planar aromatic ring system of the acridine molecule inserts itself between the base pairs of the DNA double helix. This insertion is stabilized by π-stacking interactions between the acridine ring and the adjacent nucleic acid bases.

The specific substituents on the acridine ring can influence the binding affinity and sequence selectivity. For this compound, the acetamido group at the 3-position could potentially form hydrogen bonds with the phosphate backbone or the bases of the nucleic acid, further stabilizing the complex. However, without specific crystallographic or NMR structural data for a this compound-nucleic acid complex, the precise geometry of this interaction remains speculative. Structural studies on other acridine derivatives complexed with DNA have been performed, providing general insights into the intercalation mechanism reading.ac.uk.

Modulation of Protein and Enzyme Function by this compound

In addition to interacting with nucleic acids, acridine derivatives can also bind to and modulate the function of various proteins and enzymes.

The interaction of small molecules like this compound with proteins can lead to conformational changes in the protein structure. These changes can be monitored using techniques such as circular dichroism (CD) spectroscopy. While specific studies on the adsorption of this compound to proteins are not available, the general principle is that the binding can alter the secondary and tertiary structure of the protein, potentially affecting its function.

Acridine derivatives have been shown to inhibit the activity of various enzymes. For example, certain 9-aminoacridine derivatives are known inhibitors of cholinesterases nih.govnih.gov. The mechanism of inhibition often involves the binding of the acridine molecule to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the enzyme from catalyzing the reaction.

Some acridine derivatives are also known to be topoisomerase inhibitors nih.gov. Topoisomerases are enzymes that regulate the topology of DNA. By intercalating into DNA, acridine compounds can trap the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately cell death. It is plausible that this compound could exhibit similar inhibitory activities, but specific enzymatic studies are required to confirm this.

Table 2: Enzyme Inhibition by Acridine Derivatives (Illustrative)

EnzymeAcridine Derivative ClassType of Inhibition
Topoisomerase I & IIα3,9-Disubstituted AcridinesInhibition nih.gov
Acetylcholinesterase9-Aminoacridine DerivativesInhibition nih.govnih.gov
Butyrylcholinesterase9-Aminoacridine DerivativesInhibition nih.govnih.gov

This table is illustrative and based on data for related acridine compounds, not specifically this compound.

Cellular and Subcellular Distribution and Localization in Research Models

The fluorescent properties of many acridine derivatives make them useful as probes in cellular imaging studies nih.gov. These studies can provide information on the uptake, distribution, and localization of the compounds within cells.

Research on various aminoacridines has shown that their distribution can vary. Some aminoacridines have been observed to accumulate in cytoplasmic vacuoles, in a manner similar to acridine orange nih.gov. Others, including some quinacrine (B1676205) analogues and even acridines without amino groups, have been found to stain lipid droplets nih.gov. The staining of viable nuclei has also been reported, with significant variability among different acridine derivatives nih.gov.

Given that this compound is a derivative of 3-aminoacridine, it is likely to be fluorescent and could potentially be used to visualize cellular structures. However, specific studies detailing the cellular and subcellular localization of this compound in research models are not available in the current literature. The acetamido group may influence its polarity and membrane permeability, which would in turn affect its distribution within the cell.

Applications of 3 Acetamidoacridine in Chemical Biology and Advanced Research Tools

Development of 3-Acetamidoacridine (B1616598) as Chemical Probes

Chemical probes are essential small molecules designed to study and manipulate biological systems with high precision and selectivity. nih.gov The acridine (B1665455) skeleton, a key feature of this compound, serves as a foundational scaffold for designing chemical probes, particularly those targeting nucleic acids. Acridine derivatives have been developed as agents that can thermally stabilize short DNA duplexes, a critical feature for probes used in diagnostics and molecular biology where maintaining the integrity of DNA structures is paramount. nih.gov

The development of such probes often involves synthetic modifications to the acridine ring to enhance binding affinity and specificity. For instance, the introduction of side chains can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research in this area focuses on creating a diverse library of acridine-based compounds that can be screened for specific probing applications.

A summary of representative acridine derivatives and their roles as chemical probes is presented in the table below.

Derivative ClassApplication as Chemical ProbeKey Feature
Acridine-4-carboxamidesStabilization of DNA duplexesStrong interaction with DNA
N10-alkylated 2-bromoacridonesProbing DNA structure and dynamicsIntercalation and modulation of DNA conformation
ThiazacridinesInvestigating enzyme-DNA interactionsTargeting topoisomerases 1 and 2

Utility in Investigating Biomolecular Interactions and Modifications

The planar nature of the acridine ring system is a key determinant of its ability to interact with biomolecules, most notably through intercalation into the base pairs of DNA. This mode of binding has been extensively studied for various acridone-based derivatives, providing valuable insights into drug-DNA interactions. nih.gov Techniques such as spectrophotometric titrations and circular dichroism are employed to characterize these interactions and determine binding affinities. nih.gov

Molecular dynamics simulations have further elucidated the structural and dynamic changes that occur in DNA upon the binding of acridone (B373769) derivatives. nih.gov These computational studies provide a detailed picture of the binding modes and the specific interactions that stabilize the drug-DNA complex. The ability of these compounds to modulate the activity of enzymes that interact with DNA, such as topoisomerases, has also been a significant area of investigation. nih.gov

The following table summarizes the findings from DNA interaction studies of various acridone-based derivatives.

Compound ClassBinding Constant (K) with CT-DNA (M⁻¹)Method of StudyInferred Binding Mode
N10-alkylated 2-bromoacridones0.3 x 10⁵ to 3.9 x 10⁵Spectrophotometric titration, Circular DichroismIntercalation
Thiazacridines-Molecular DockingInteraction with topoisomerase-DNA complex

Contribution to Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org A cornerstone of this field is "click chemistry," which involves rapid and specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgapjonline.in These reactions are instrumental in labeling biomolecules for imaging and functional studies. nih.govnih.gov

The acridine scaffold can be functionalized with bioorthogonal handles, such as azides, to participate in these click reactions. For example, acridine derivatives bearing an azido (B1232118) group have been synthesized, opening the door for their use in bioorthogonal applications. nih.gov By attaching a fluorescent acridine derivative to a biomolecule of interest via a click reaction, researchers can track its localization and dynamics within a cell. mdpi.comyoutube.com

The integration of the this compound core into bioorthogonal strategies allows for the precise and covalent attachment of this fluorophore to a wide range of biological targets, thereby expanding the toolkit available for chemical biologists.

Key bioorthogonal reactions where functionalized this compound could be applied are outlined in the table below.

ReactionKey ReactantsCatalystKey FeaturesPotential Application of Acridine Derivative
CuAACAzide, Terminal AlkyneCopper(I)High yield, high specificityAs an azide- or alkyne-modified fluorescent tag
SPAACAzide, Strained Alkyne (e.g., cyclooctyne)NoneCopper-free, suitable for live cellsAs an azide-modified fluorescent tag for in vivo imaging
Staudinger LigationAzide, PhosphineNoneFirst widely used bioorthogonal reactionAs an azide-modified probe for protein labeling

Use in Fluorescent Labeling and Imaging Research

The intrinsic fluorescence of the acridine core makes this compound and its derivatives attractive candidates for fluorescent labeling and bioimaging applications. nih.gov The photophysical properties of acridine dyes, such as their fluorescence spectra, quantum yield, and lifetime, are influenced by their chemical structure and the surrounding solvent environment. researchgate.net This tunability allows for the design of fluorescent probes with specific spectral characteristics suitable for various imaging modalities.

A "click and probing" strategy can be employed, where a non-fluorescent or weakly fluorescent acridine derivative is functionalized with a reactive group. mdpi.com Upon undergoing a bioorthogonal click reaction with its target, a significant enhancement in fluorescence can be observed. This "turn-on" fluorescence provides a high signal-to-noise ratio, which is highly desirable for cellular imaging. The development of such smart probes enables the visualization of specific biomolecules or cellular processes with high sensitivity and specificity. nih.gov

The table below highlights the fluorescence properties of a representative acridine dye, Acridine Red, in different solvents, illustrating the environmental sensitivity of the acridine fluorophore.

SolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum YieldFluorescence Lifetime (ns)
Water5255450.231.8
Ethanol5305500.452.5
Dichloromethane5325520.382.2

Data adapted from studies on Acridine Red, a structural analog of the acridine core. nih.gov

Future Directions and Emerging Research Avenues for 3 Acetamidoacridine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of 3-Acetamidoacridine (B1616598) analogs. researchgate.netmdpi.comresearchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with improved therapeutic properties.

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity of novel this compound derivatives. researchgate.netmdpi.comresearchgate.netnih.gov This includes predicting their efficacy as anticancer agents, their potential side effects, and their interactions with specific biological targets. By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Beyond predictive modeling, AI can be used for the de novo design of entirely new this compound-based molecules. researchgate.net By learning the underlying principles of molecular interactions, these algorithms can generate novel structures that are optimized for specific therapeutic purposes. This approach opens up new possibilities for creating highly potent and selective drugs.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning, will continue to be a valuable tool for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. mdpi.comnih.gov These models can help identify the key structural features that are responsible for a compound's therapeutic effects, guiding the design of more effective analogs.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive ModelingUsing algorithms to forecast the biological activity of new compounds.Faster identification of promising drug candidates.
De Novo DesignGenerating novel molecular structures with desired properties.Creation of highly potent and selective this compound-based drugs.
QSAR AnalysisQuantifying the relationship between chemical structure and biological activity.Rational design of more effective and safer therapeutic agents.

Exploration of Novel Synthetic Pathways for Advanced Analogs

The development of advanced this compound analogs with tailored properties hinges on the exploration of novel and efficient synthetic methodologies. mdpi.com Future research in this area will focus on creating derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity.

Key areas of focus will include:

Combinatorial Chemistry: The use of combinatorial chemistry techniques will enable the rapid synthesis of large libraries of this compound derivatives. This will allow for the efficient screening of a wide range of compounds to identify those with the most desirable properties.

Green Chemistry: The development of more environmentally friendly synthetic routes will be a priority. This includes the use of less hazardous reagents and solvents, as well as the development of more energy-efficient processes.

Click Chemistry: This powerful and versatile set of reactions will be increasingly used to synthesize novel this compound conjugates. This will allow for the attachment of a wide variety of functional groups, including targeting moieties and imaging agents.

Advanced Mechanistic Studies on Biomolecular Interactions

A deeper understanding of how this compound and its derivatives interact with biological macromolecules is crucial for the rational design of more effective drugs. mdpi.comnih.govnih.gov Future research will employ a range of advanced biophysical and biochemical techniques to elucidate these interactions at the molecular level.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy will be used to determine the three-dimensional structures of this compound derivatives in complex with their biological targets. This will provide invaluable insights into the molecular basis of their activity.

Computational Modeling: Molecular dynamics simulations and other computational methods will be used to model the interactions of this compound derivatives with their targets. nih.gov This will allow for a detailed understanding of the binding process and the identification of key intermolecular interactions.

Single-Molecule Techniques: The use of single-molecule techniques, such as atomic force microscopy and optical tweezers, will allow for the direct observation of the interactions between individual this compound molecules and their biological targets.

TechniqueInformation GainedImpact on Drug Development
X-ray CrystallographyHigh-resolution 3D structure of drug-target complexes.Rational design of more potent and selective inhibitors.
Molecular DynamicsDynamic behavior of drug-target interactions over time.Understanding of binding kinetics and allosteric effects.
Single-Molecule FRETReal-time conformational changes in biomolecules upon drug binding.Elucidation of complex mechanisms of action.

Development of New Research Tools Based on the Acridine (B1665455) Scaffold

The unique photophysical properties of the acridine scaffold make it an ideal platform for the development of novel research tools. rsc.orgresearchgate.netnih.govmdpi.comnih.gov Future research in this area will focus on creating new fluorescent probes, sensors, and imaging agents based on the this compound core.

Fluorescent Probes: this compound derivatives can be designed to act as fluorescent probes for a wide range of biological molecules and processes. rsc.orgresearchgate.netnih.gov For example, they can be used to detect specific ions, enzymes, or nucleic acid structures within living cells.

Biosensors: The acridine scaffold can be incorporated into biosensors for the detection of a variety of analytes. These sensors could have applications in medical diagnostics, environmental monitoring, and food safety.

Theranostics: The combination of therapeutic and diagnostic capabilities in a single molecule, known as theranostics, is a rapidly growing field. This compound derivatives could be developed as theranostic agents, allowing for the simultaneous imaging and treatment of diseases such as cancer. researchgate.net

Q & A

Q. How to design a robust SAR study for this compound analogs with minimal synthetic effort?

  • Methodological Answer :
  • Scaffold Simplification : Focus on substituent variations at the 3-position (e.g., alkyl vs. aryl groups).
  • Parallel Synthesis : Use automated liquid handlers for high-throughput screening of 10-20 derivatives.
  • Data Prioritization : Apply machine learning (e.g., random forest) to identify key molecular descriptors (logP, polar surface area) linked to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.